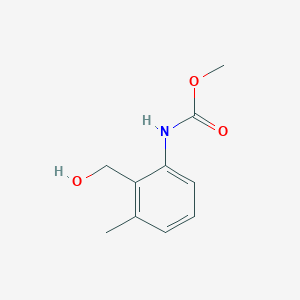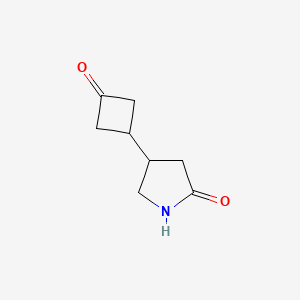
4-(3-Oxocyclobutyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(3-Oxocyclobutyl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 2385911-04-4 . It has a molecular weight of 153.18 . The IUPAC name for this compound is 4-(3-oxocyclobutyl)pyrrolidin-2-one .
Synthesis Analysis
The synthesis of pyrrolidin-2-one derivatives often involves ring construction from different cyclic or acyclic precursors . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis
The InChI code for “4-(3-Oxocyclobutyl)pyrrolidin-2-one” is 1S/C8H11NO2/c10-7-1-5(2-7)6-3-8(11)9-4-6/h5-6H,1-4H2,(H,9,11) . This indicates the molecular structure of the compound.Aplicaciones Científicas De Investigación
Enantioseparation on Polysaccharide and Macrocyclic Glycopeptide Chiral Stationary Phases
This compound has been used in the enantioseparation of 4C-substituted pyrrolidin-2-one derivatives on polysaccharide-based chiral stationary phases with ethanol/n-hexane mobile phases . It was found that both polysaccharide chiral stationary phases show high chiral recognition ability .
Use in Macrocyclic Glycopeptide Chiral Stationary Phases
Efforts to use macrocyclic glycopeptide (vancomycin, ristocetin A, teicoplanin, and teicoplanin aglycone) chiral stationary phases under normal-phase mode for enantioseparations of 4C-substituted pyrrolidin-2-one derivatives were made . The nature of the analyzed compounds plays an important role in chiral discrimination, especially in relation to CSPs based on macrocyclic glycopeptides .
Role in the Separation of Enantiomers
The compound has been used in the separation of enantiomers, which is of great interest to the pharmaceutical industry . Biological activity of pharmaceutically important molecules is often strictly dependent on chirality .
Use in Amylose-Based Chiral Stationary Phases
The compound has been used in the separation of 4C-substituted pyrrolidin-2-one derivatives on amylose-based chiral stationary phases . The choice of the amylose-based chiral stationary phases and mobile phase composition are important factors contributing to separation .
Role in Chiral Discrimination
The structure of compounds also plays a key role in chiral discrimination . This compound has been used to study the effect of the nature of chiral stationary phase and analytes studied on enantiomer elution order, retention, and resolution .
Use in Pharmaceutical Research
The compound is used in pharmaceutical research, as more than half of pharmaceutically active ingredients are chiral . Many drugs are administrated as racemates despite the desired pharmacological activity is normally associated with only one enantiomer .
Safety and Hazards
The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-(3-oxocyclobutyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-7-1-5(2-7)6-3-8(11)9-4-6/h5-6H,1-4H2,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVPRZUNIIYBTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Oxocyclobutyl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


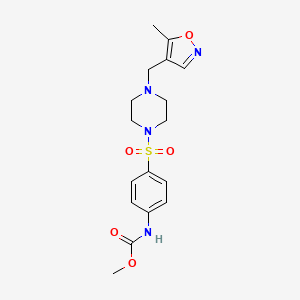
![7-hydroxy-N-(2-hydroxyethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2725349.png)

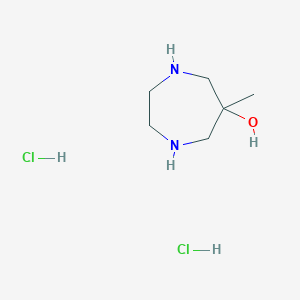

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2725355.png)

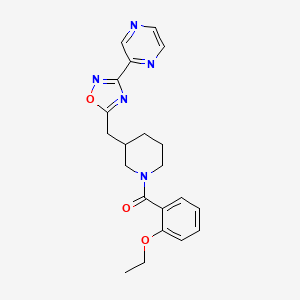

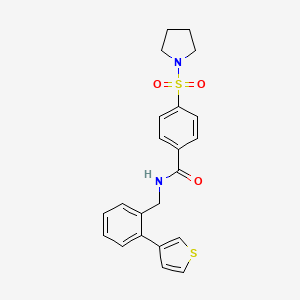
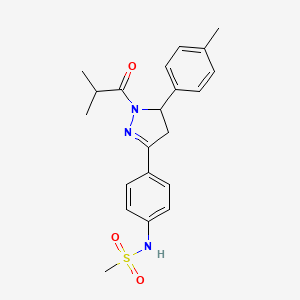
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2725364.png)
